2,5-Dicloro-4-piridincarboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

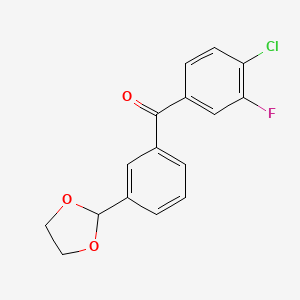

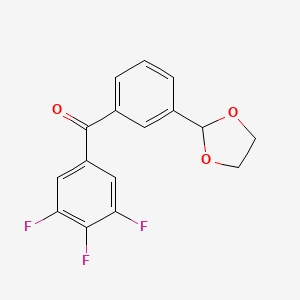

Ethyl 2,5-dichloropyridine-4-carboxylate is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The pyridine moiety is a common structural motif found in many biologically active molecules, and the introduction of chloro substituents can modulate the chemical and physical properties of these compounds, potentially leading to new and useful properties.

Synthesis Analysis

The synthesis of pyridine derivatives often involves the reaction of substituted pyridines with various reagents. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into a range of derivatives, including pyrano[2,3-d]pyridine, by treatment with different nucleophilic reagents . Another example is the synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate from 2,3-dichloropyridine, which is an important intermediate for the synthesis of the pesticide chlorantraniliprole . These methods demonstrate the versatility of pyridine derivatives in chemical synthesis and their potential for generating a wide array of structurally diverse compounds.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be characterized using various spectroscopic methods and theoretical calculations. For example, the crystal and molecular structure of certain pyridine derivatives has been characterized by X-ray diffraction studies, revealing specific conformational details and intramolecular interactions . Additionally, density functional theory (DFT) and Atoms in Molecules (AIM) theory have been used to analyze the strength and nature of various types of intra- and intermolecular interactions in these compounds .

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions, leading to the formation of functionalized products. For instance, the condensation of ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate with substituted phenols or anilines can yield aryl pyridin-4-ylmethyl ethers or dihydropyrrolo[3,4-c]pyridin-3-ones, respectively . These reactions highlight the reactivity of the chloromethyl group in pyridine derivatives and its utility in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of electron-withdrawing groups such as chloro substituents can affect the acidity, basicity, and reactivity of the pyridine nitrogen. The introduction of additional functional groups can also impact the solubility, boiling point, and stability of these compounds. Spectroscopic techniques such as NMR, UV-Vis, FT-IR, and mass spectroscopy are commonly used to investigate these properties .

Aplicaciones Científicas De Investigación

Desarrollo Agroquímico

Finalmente, este compuesto se puede utilizar en el desarrollo de nuevos agroquímicos. Sus propiedades químicas permiten la creación de nuevos pesticidas o herbicidas con modos de acción específicos, lo que contribuye a prácticas agrícolas más eficientes y sostenibles.

Cada una de estas aplicaciones aprovecha las propiedades químicas únicas del 2,5-Dicloro-4-piridincarboxilato de etilo, demostrando su versatilidad e importancia en la investigación científica en diversos campos .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Relevant Papers The retrieved data did not provide specific peer-reviewed papers related to Ethyl 2,5-dichloropyridine-4-carboxylate .

Propiedades

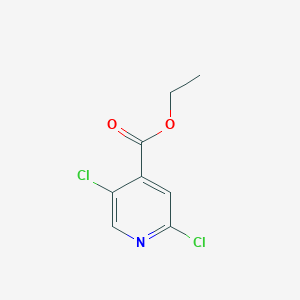

IUPAC Name |

ethyl 2,5-dichloropyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPDZRSCWRLNMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649778 |

Source

|

| Record name | Ethyl 2,5-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

603122-76-5 |

Source

|

| Record name | Ethyl 2,5-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

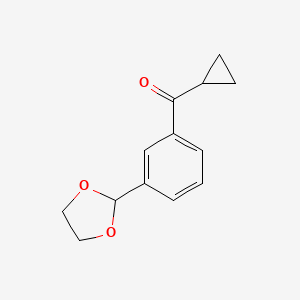

![[4-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone](/img/structure/B1327988.png)